3-cyclopropoxy-2-methyl-6-nitropyridine
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Overview
Description
3-Cyclopropoxy-2-methyl-6-nitropyridine is a chemical compound with the molecular formula C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol . It is characterized by the presence of a cyclopropoxy group, a methyl group, and a nitro group attached to a pyridine ring. This compound is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
The synthesis of 3-cyclopropoxy-2-methyl-6-nitropyridine involves several steps. One common method includes the nitration of pyridine derivatives. For instance, the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent can yield N-nitropyridinium ion, which upon further reaction with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water, produces 3-nitropyridine . This intermediate can then be further modified to introduce the cyclopropoxy and methyl groups under specific reaction conditions .
Chemical Reactions Analysis
3-Cyclopropoxy-2-methyl-6-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds under palladium catalysis.
Scientific Research Applications
3-Cyclopropoxy-2-methyl-6-nitropyridine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and pathways.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.
Medicine: It is explored for its potential pharmacological properties and as a precursor in drug development.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-cyclopropoxy-2-methyl-6-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can inhibit enzyme activity or alter cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
3-Cyclopropoxy-2-methyl-6-nitropyridine can be compared with other nitropyridine derivatives such as 2-cyclopropoxy-6-methyl-3-nitropyridine. While both compounds share similar structural features, the position of the substituents on the pyridine ring can significantly influence their chemical reactivity and biological activity. The unique combination of the cyclopropoxy, methyl, and nitro groups in this compound makes it distinct in its applications and properties .
Properties
IUPAC Name |
3-cyclopropyloxy-2-methyl-6-nitropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6-8(14-7-2-3-7)4-5-9(10-6)11(12)13/h4-5,7H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSVTHWDPPFMPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)[N+](=O)[O-])OC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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